Tak-653
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1358751-06-0 |
|---|---|
Molecular Formula |
C19H23N3O3S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide |
InChI |
InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3 |
InChI Key |
PXJBHEHFVQVDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4 |
Origin of Product |
United States |
Mechanistic Elucidation of Tak 653 at the Molecular and Cellular Level
Targeting of Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptors (AMPARs) by TAK-653
AMPARs are a subtype of ionotropic glutamate (B1630785) receptors that play a critical role in excitatory synaptic transmission in the central nervous system.
Characterization of this compound as a Positive Allosteric Modulator (PAM) of AMPARs
This compound is characterized as a potent and selective positive allosteric modulator of AMPARs. probechem.combioscience.co.uk Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand glutamate), PAMs bind to a distinct allosteric site on the receptor. This binding event enhances the receptor's response to its endogenous agonist, glutamate, without directly activating the receptor in the absence of glutamate. wikipedia.orgprobechem.com This allosteric modulation by this compound leads to an increase in AMPAR-mediated currents and calcium influx. probechem.commedchemexpress.comresearchgate.netcaymanchem.comnih.gov Studies in CHO cells expressing human GluA1i receptors showed that this compound induced calcium influx with an EC50 of 2.2-3.3 μM. probechem.commedchemexpress.comcaymanchem.com In rat primary hippocampal neurons, this compound potentiated AMPAR-mediated currents with an EC50 of 4.4 μM. caymanchem.com
Glutamate-Dependent Binding and Activation Mechanism of this compound
A key characteristic of this compound's interaction with AMPARs is its glutamate-dependent binding and activation mechanism. probechem.commedchemexpress.commdpi.comresearchgate.netnih.govnih.gov this compound binds to the ligand-binding domain of recombinant AMPARs in a manner that is dependent on the presence of glutamate. probechem.comresearchgate.netnih.govnih.gov This indicates that this compound primarily enhances AMPAR activity when the receptor is already bound to glutamate, which occurs during physiological synaptic transmission. This mechanism ensures that this compound potentiates phasic synaptic currents evoked by physiologically released glutamate, rather than causing non-selective activation of resting or extrasynaptic AMPARs. researchgate.netnih.gov Research suggests that this compound's potentiation involves structural interference at Ser743 in the GluA1 subunit of the AMPAR. probechem.comresearchgate.netnih.govnih.gov
Analysis of Minimal Agonistic Activity Profile of this compound
A significant feature of this compound is its minimal intrinsic agonistic activity. probechem.commedchemexpress.combioscience.co.ukmdpi.comnih.govbiorbyt.com This low level of direct activation in the absence of glutamate is considered crucial for a favorable safety profile, particularly in reducing the risk of seizure activity associated with excessive AMPAR activation by full or partial agonists. wikipedia.orgresearchgate.netnih.gov Studies have shown that this compound exhibits very low agonistic activity, reported as less than 2% at concentrations up to 30 μM in primary neurons. This contrasts with other AMPAR potentiators that may have more prominent agonistic effects. researchgate.netnih.gov The minimal agonistic activity, coupled with its glutamate-dependent potentiation, contributes to this compound's ability to enhance synaptic responses robustly while maintaining a wide safety margin against convulsions. wikipedia.orgresearchgate.netnih.gov
Intracellular Signaling Cascades Mediated by this compound
The activation and potentiation of AMPARs by this compound lead to the downstream modulation of several intracellular signaling pathways implicated in neuronal plasticity and function.
Modulation of Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Pathway
Activation of AMPARs is known to initiate the mechanistic target of rapamycin (mTOR) signaling pathway. nih.govprobechem.commedchemexpress.comnih.govmdpi.comhyperreal.inforesearchgate.net this compound, by potentiating AMPAR activity, significantly boosts the phosphorylation levels of mTOR in primary cortical neurons. nih.govmdpi.comhyperreal.infomedchemexpress.com The mTOR pathway is a critical regulator of protein synthesis, synaptic plasticity, and cell survival, and its modulation is believed to contribute to the potential therapeutic effects of compounds targeting AMPARs. nih.govprobechem.commedchemexpress.comnih.govmdpi.comhyperreal.inforesearchgate.net
Activation of Downstream Kinases: p70S6 Kinase, Akt, and Extracellular Signal-Regulated Kinase (ERK)
The activation of the mTOR signaling pathway by this compound leads to the phosphorylation and activation of downstream kinases, including p70S6 kinase, Akt, and extracellular signal-regulated kinase (ERK). probechem.comnih.govmdpi.comhyperreal.infomedchemexpress.comnih.govuzh.ch Studies in rat primary cortical neurons have demonstrated that this compound significantly increased the phosphorylated and activated forms of these kinases. nih.govmdpi.comhyperreal.infomedchemexpress.com These kinases are involved in a variety of cellular processes essential for neuronal function, including protein synthesis, cell growth, proliferation, and synaptic plasticity. probechem.comnih.govmdpi.comhyperreal.infomedchemexpress.comnih.govuzh.ch The activation of this cascade, including the upregulation of brain-derived neurotrophic factor (BDNF) levels, is considered a key mechanism underlying the potential neurotrophic and synaptogenic effects associated with AMPAR potentiation by this compound. probechem.comnih.govmdpi.comresearchgate.netnih.govhyperreal.infomedchemexpress.com
Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression and Production
Research indicates that this compound can stimulate the production of brain-derived neurotrophic factor (BDNF). In rat primary cortical neurons, this compound significantly increased BDNF protein levels. nih.gov. This effect on BDNF production appears to be dependent on AMPAR activation. Studies in rat primary hippocampal neurons showed that this compound robustly increased BDNF protein levels in the presence of a low concentration of AMPA, while this compound alone only slightly increased levels at a higher concentration nih.govresearchgate.net. Furthermore, in mice treated with AMPA, this compound significantly increased BDNF mRNA levels in the hippocampus, whereas this compound alone did not produce this increase under the same experimental conditions nih.govresearchgate.net. These findings suggest that this compound stimulates BDNF production through agonist-dependent AMPAR activation both in vitro and in vivo. nih.govresearchgate.net. The activation of AMPAR by this compound is thought to stimulate downstream signaling pathways, including the mammalian target of rapamycin (mTOR) pathway, which is associated with BDNF signaling and protein biosynthesis, contributing to synaptic potentiation reddit.comnih.govsemanticscholar.orgmdpi.com.
Effects on Synaptic Plasticity and Neuronal Excitability
This compound's primary mechanism as an AMPAR PAM directly impacts synaptic plasticity and neuronal excitability. By potentiating AMPAR activity, this compound enhances glutamatergic transmission, a process critical for synaptic plasticity, learning, and memory researchgate.net.
Enhancement of AMPAR-Mediated Synaptic Responses
This compound has been shown to enhance AMPAR-mediated synaptic responses. In rat primary hippocampal neurons, this compound augmented AMPA-induced currents via physiological AMPARs with minimal agonistic effects nih.govresearchgate.net. Studies using brain slices demonstrated that this compound enhanced electrically evoked AMPAR-mediated excitatory postsynaptic potentials (EPSPs) more potently than AMPA itself or another AMPAR potentiator with more prominent agonistic effects nih.govresearchgate.net. This suggests that the facilitation of phasic AMPAR activation by physiologically released glutamate is a key characteristic of this compound nih.govresearchgate.net.
Investigation of Synaptic Transmission Potentiation by this compound
The potentiation of synaptic transmission by this compound has been investigated through various methods. In rat primary hippocampal neurons, this compound potentiated AMPAR-mediated currents with an EC50 of 4.4 µM caymanchem.com. The enhancing effects of this compound on AMPAR-mediated polysynaptic transmission were found to be more robust and efficient compared to other AMPA receptor modulators, particularly when AMPA induced AMPAR currents in a dose-dependent manner mdpi.com. This compound's ability to enhance long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity, has also been observed. In hippocampal slices, this compound increased LTP magnitude significantly compared to baseline .
Impact on Ion Channel Function and Calcium Dynamics in AMPAR-Expressing Cells
This compound influences ion channel function and calcium dynamics in cells expressing AMPARs. As an AMPA receptor positive allosteric modulator, it increases glutamate-induced calcium influx in CHO cells expressing human AMPA receptors with an EC50 of 3.3 µM caymanchem.com. In primary neurons, this compound augmented AMPA-induced Ca2+ influx nih.govresearchgate.netnih.gov. This effect is strictly potentiated in a glutamate-dependent manner nih.govresearchgate.netnih.gov. The potentiation of calcium influx is linked to this compound's structural interaction, specifically through interference at Ser743 in the GluA1 subunit of the AMPAR nih.govresearchgate.netnih.gov.
Regulation of Receptor Desensitization and Internalization Processes
This compound, as an AMPA receptor PAM, enhances the effects of endogenous glutamate by slowing the rate of desensitization and internalization of AMPA receptors wikipedia.orgeontrading.ukreddit.com. This action helps to maintain AMPAR activity at the synapse, thereby supporting synaptic transmission and plasticity eontrading.ukreddit.com. Research indicates that this compound had a low risk of inducing receptor desensitization or sensitization in vivo nih.gov.
Preclinical Pharmacodynamic Effects of Tak 653 in Animal Models
Neurobehavioral Investigations of TAK-653's Effects
Preclinical studies have explored the impact of this compound on a range of neurobehavioral endpoints in animal models, including those relevant to depression, cognitive function, attention, and executive function.
Analysis of Antidepressant-Like Effects in Rodent Behavioral Paradigms
This compound has demonstrated antidepressant-like effects in rodent models. In the rat Resistant-to-Submissive Behavior Model, both acute and sub-chronic administration of this compound produced significant antidepressant-like outcomes. mdpi.comfrontiersin.org These effects were observed without inducing a hyperlocomotor response, which is sometimes associated with psychotomimetic side effects in humans. frontiersin.org Studies using repeated-stress-based models of major depressive disorder (MDD) in rats also showed potent antidepressant-like effects after subchronic administration over several days. researchgate.net Furthermore, in a chronic unpredictable mild stress (CUMS) monkey model of depression, this compound treatment resulted in significant improvements in depressive-like behaviors, such as enhanced motivation for food, reduced huddling, increased activity, and a shift towards occupying upper areas of the enclosure. mdpi.comresearchgate.net
Evaluation of Cognitive Enhancement in Animal Models of Learning and Memory
Research indicates that this compound can enhance cognitive function in animal models. In monkeys, a dose of 0.06 mg/kg was associated with cognitive enhancement. mdpi.comresearchgate.net Specifically, in the delayed match-to-sample (DMTS) paradigm, this compound considerably improved accuracy over a 16-second delay interval. mdpi.com This suggests a potential benefit for working memory. In rats, oral administration of this compound significantly improved Novel Object Recognition (NOR) task scores, indicating enhanced visual learning and memory. umbrellalabs.is Chronic administration of this compound has also been shown to improve working memory in rats, evidenced by a reduction in errors in the radial arm maze.
Here is a summary of some cognitive enhancement findings:
| Animal Model | Task | Outcome | Source |
| Monkey | Delayed Match-to-Sample | Improved accuracy over 16-s delay | mdpi.com |
| Rat | Novel Object Recognition | Improved NDI scores (visual learning/memory) | umbrellalabs.is |
| Rat | Radial Arm Maze | Reduced working memory errors |
Assessment of Attention and Executive Function Improvement in Preclinical Settings
This compound has also shown promise in improving attention and executive function in preclinical models. In underperforming rats during a five-choice serial reaction time task, this compound improved sustained attention. researchgate.net This task is a widely used preclinical behavioral test for assessing attention, reverse-translated from the human continuous performance test. conductscience.com Executive functions, including working memory, impulse control, behavioral flexibility, and attention, are important domains evaluated in animal models. conductscience.com
Neurobiological Correlates of this compound Administration in Vivo
The neurobehavioral effects of this compound are associated with underlying neurobiological changes, including alterations in synaptic protein expression and modulation of neurotransmitter systems.
Changes in Synaptic Protein Expression (e.g., PSD-95, Synaptophysin)
Preclinical studies have investigated the impact of this compound on the expression of key synaptic proteins. Chronic administration of this compound (7 days) in the rodent cortex led to a 1.7-fold increase in the expression of PSD-95 and synaptophysin. These proteins are critical for synaptic integrity and are considered markers of synaptogenesis. researchgate.net PSD-95 is a postsynaptic marker, while synaptophysin is a presynaptic marker. uni-muenchen.deexeter.ac.uk The observed upregulation of these proteins suggests that this compound may promote the formation and strengthening of synaptic connections.
Here is a table summarizing the observed changes in synaptic protein expression:
| Protein | Location | Change in Expression (Fold) | Duration of Administration | Animal | Source |
| PSD-95 | Rodent Cortex | 1.7-fold increase | Chronic (7 days) | Rodent | |
| Synaptophysin | Rodent Cortex | 1.7-fold increase | Chronic (7 days) | Rodent |
Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), Norepinephrine)
While this compound primarily targets the glutamatergic system as an AMPA receptor PAM, its effects may indirectly influence other neurotransmitter systems. Traditional antidepressants often target monoamine systems like serotonin (B10506), norepinephrine (B1679862), and dopamine. dovepress.comnih.gov Although the direct modulation of dopamine and norepinephrine by this compound is not as extensively documented as its effects on the glutamatergic system and synaptic proteins, the observed antidepressant and cognitive effects suggest potential downstream influences on these pathways, which are intricately linked in neural circuits involved in mood, motivation, and cognition. For instance, the prefrontal cortex, a region involved in memory and executive function, shows preferential accumulation of this compound in primates. This region receives dopaminergic and noradrenergic projections, and modulation of AMPA receptors in this area could indirectly affect the activity of these monoamine systems.
Neurotrophic Factor Induction and Its Behavioral Implications
Research indicates that this compound can influence the levels of neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity. Studies in rat primary cortical neurons have shown that this compound significantly increased brain-derived neurotrophic factor (BDNF) protein levels nih.gov. This effect was also observed in the mouse hippocampus, where this compound significantly increased BDNF mRNA levels in the presence of AMPA nih.gov.
Beyond BDNF, this compound has been observed to activate downstream signaling pathways associated with neuroplasticity, including the mechanistic target of rapamycin (B549165) (mTOR) and p70S6 kinase pathways, as well as their upstream regulators Akt and extracellular signal-regulated kinase (ERK) in rat primary cortical neurons nih.gov. Activation of the mTOR pathway and subsequent BDNF release are thought to be involved in the antidepressant effects of compounds like ketamine, suggesting a potential shared mechanism of action with this compound umbrellalabs.isresearchgate.net.
The induction of neurotrophic factors like BDNF by this compound is hypothesized to contribute to its observed behavioral effects in animal models, particularly those related to cognitive function and mood disorders. Increased BDNF levels are associated with enhanced synaptic plasticity and neurogenesis, processes believed to be impaired in conditions such as depression and cognitive decline researchgate.net.
Investigation in Animal Models of Specific Neurological Conditions (Preclinical Focus)
Preclinical investigations have utilized various animal models to assess the potential therapeutic effects of this compound on specific neurological conditions.
Amelioration of Deficits in Animal Models of Cognitive Impairment
This compound has demonstrated the ability to improve cognitive function in several animal models. In rats, this compound significantly improved the novelty discrimination index in the novel object recognition (NOR) test, suggesting an enhancement of visual learning and memory nih.gov. Furthermore, in the MK-801-induced working memory deficit model in rats, this compound significantly ameliorated deficits in the radial arm maze (RAM) task over a broad dose range nih.gov.
Studies in monkeys using the delayed match-to-sample (DMTS) paradigm have also shown that this compound can improve working memory accuracy, particularly at longer delay intervals nih.govresearchgate.netmdpi.com. These findings suggest that this compound may have therapeutic potential for conditions associated with cognitive deficits.
Data from cognitive impairment models:
| Animal Model | Cognitive Domain Assessed | Key Finding | Citation |
| Rat Novel Object Recognition (NOR) Test | Visual Learning & Memory | Improved novelty discrimination index | nih.gov |
| Rat MK-801-induced Working Memory Deficit | Working Memory | Ameliorated deficits in radial arm maze task | nih.gov |
| Monkey Delayed Match-to-Sample (DMTS) | Working Memory | Improved accuracy at longer delay intervals | nih.govresearchgate.netmdpi.com |
| Rat 5-choice serial reaction time task | Sustained attention | Improved sustained attention in poor performers | researchgate.netmdpi.com |
Reversal of Behavioral Phenotypes in Stress-Induced Depression Models
This compound has shown antidepressant-like effects in animal models of depression. In the rat reduction of submissive behavior model (RSBM), both acute and sub-chronic administration of this compound produced significant antidepressant-like effects nih.govfrontiersin.org. This effect was comparable to that of ketamine but without inducing hyperlocomotor responses, a behavior associated with psychotomimetic side effects in humans nih.govfrontiersin.org.
A study utilizing a chronic unpredictable mild stress (CUMS) protocol in monkeys to model major depressive disorder also investigated the effects of this compound. Following stress exposure, monkeys exhibited depression-like behaviors including reduced motivation, increased huddling, and diminished movement. Post-treatment with this compound resulted in significant improvements in these behaviors, along with a decrease in elevated plasma cortisol and IL-6 levels and an increase in BDNF expression researchgate.netmdpi.comresearchgate.net. These results in a non-human primate model further support the potential of this compound as a treatment for depression.
Data from stress-induced depression models:
| Animal Model | Behavioral Phenotype Assessed | Key Finding | Citation |
| Rat Reduction of Submissive Behavior Model (RSBM) | Antidepressant-like behavior | Produced significant antidepressant-like effects | nih.govfrontiersin.org |
| Monkey Chronic Unpredictable Mild Stress (CUMS) | Core depressive symptoms | Reversed reduced motivation, increased huddling, diminished movement | researchgate.netmdpi.comresearchgate.net |
| Monkey Chronic Unpredictable Mild Stress (CUMS) | Stress biomarkers (cortisol, IL-6) | Decreased elevated plasma cortisol and IL-6 levels | researchgate.netmdpi.comresearchgate.net |
| Monkey Chronic Unpredictable Mild Stress (CUMS) | Neurotrophic factors (BDNF) | Increased BDNF expression | researchgate.netmdpi.comresearchgate.net |
Modulation of Social Interaction Deficits in Neurodevelopmental Disorder Models
Preclinical studies have explored the effects of this compound on social interaction deficits relevant to neurodevelopmental disorders. In the poly-I:C mouse model, which is used to model developmental disorders such as autism spectrum disorder and schizophrenia, this compound was found to ameliorate social deficits in a three-chamber social sniff test nih.govresearchgate.netmdpi.com. The sniffing index, an indicator of social approach behavior, was significantly improved in this compound-treated poly-I:C mice compared to vehicle-treated controls nih.gov. This suggests that this compound may have the potential to modulate abnormal social interaction behaviors observed in these models.
Data from neurodevelopmental disorder models:
| Animal Model | Behavioral Phenotype Assessed | Key Finding | Citation |
| Poly-I:C mouse model (Neurodevelopmental Disorder) | Social interaction deficits | Ameliorated social deficits in social sniff test | nih.govresearchgate.netmdpi.com |
In Vitro and Ex Vivo Biochemical Investigations of Tak 653 Activity
Receptor Binding and Functional Assays
Studies have focused on understanding how TAK-653 interacts with AMPARs and influences their activity.
Ligand Binding Characteristics of this compound to Recombinant AMPARs
This compound has been shown to bind to the ligand binding domain (LBD) of recombinant AMPA receptors in a glutamate-dependent manner. probechem.comprobechem.comnih.govresearchgate.netrcsb.orgnih.govresearchgate.net This indicates that its binding and potentiating effects are contingent upon the presence of the endogenous agonist, glutamate (B1630785).
Measurement of Calcium Influx in AMPAR-Expressing Cell Lines
This compound increases glutamate-induced calcium influx in cell lines expressing human AMPA receptors. selleckchem.comcaymanchem.comprobechem.comprobechem.comnih.govresearchgate.net In CHO cells expressing human GluA1i, this compound induced Ca²⁺ influx with an EC₅₀ of 2.2 µM or 3.3 µM depending on the specific assay conditions. selleckchem.comcaymanchem.comprobechem.comprobechem.com This potentiation of calcium influx is described as being strict and occurs through structural interference at Ser743 in GluA1. probechem.comprobechem.comnih.govnih.govresearchgate.net In primary neurons, this compound also augmented AMPA-induced Ca²⁺ influx. probechem.comprobechem.comnih.govresearchgate.netrcsb.orgnih.govresearchgate.netresearchgate.netresearchgate.net
Electrophysiological Characterization of AMPAR-Mediated Currents in Primary Neurons
Electrophysiological studies in rat primary hippocampal neurons have demonstrated that this compound potentiates AMPA receptor-mediated currents. selleckchem.comcaymanchem.comprobechem.comprobechem.com this compound dose-dependently augmented currents elicited by 1 μM AMPA with an EC₅₀ value of 4.4 μM. selleckchem.comcaymanchem.comresearchgate.net Notably, this compound exhibited minimal agonistic effects on AMPAR-mediated currents in the absence of AMPA. probechem.comprobechem.comnih.govrcsb.orgnih.govresearchgate.netresearchgate.net At a concentration of 30 μM, this compound produced only 1.7% of the currents elicited by 100 μM AMPA, indicating low intrinsic activity. researchgate.net Furthermore, this compound enhanced electrically evoked AMPAR-mediated excitatory postsynaptic potentials (EPSPs) more potently than AMPA or other potentiators like LY451646 in brain slices. probechem.comprobechem.comnih.govrcsb.orgnih.govresearchgate.netresearchgate.netresearchgate.net
Analysis of Intracellular Signaling Pathway Components
Investigations have explored the impact of this compound on intracellular signaling pathways downstream of AMPAR activation.
Quantification of Phosphorylated Proteins (mTOR, p70S6K, Akt, ERK)
In rat primary cortical neurons, this compound significantly increased the levels of phosphorylated and activated forms of key proteins in the mTOR signaling pathway, including mTOR and p70S6 kinase. nih.gov It also increased the phosphorylation of their upstream regulators, Akt and extracellular signal-regulated kinase (ERK). nih.gov These findings suggest that this compound's potentiation of AMPAR activity leads to the activation of signaling cascades involved in protein synthesis and cell growth. The PI3K/Akt/mTOR pathway is known to be involved in various cellular processes, and its activation can lead to the phosphorylation of p70S6K and 4E-BP1, which are involved in protein synthesis. mdpi.comnih.govresearchgate.net The B-Raf/ERK pathway also interacts with the PI3K/Akt and mTOR/P70S6K pathways. nih.gov
Measurement of BDNF Protein and mRNA Levels in Neuronal Cultures and Brain Tissues
This compound has been shown to stimulate the production of brain-derived neurotrophic factor (BDNF). nih.govresearchgate.net In rat primary hippocampal neurons, this compound robustly increased BDNF protein levels, particularly in the presence of a low concentration of AMPA (1 μM). nih.govresearchgate.netresearchgate.net this compound alone also slightly increased BDNF protein levels at 1 μM. nih.govresearchgate.netresearchgate.net In mouse hippocampus, this compound significantly increased BDNF mRNA levels in AMPA-treated mice. nih.govresearchgate.netresearchgate.net These results indicate that this compound stimulates BDNF production through agonist-dependent AMPAR activation both in vitro and in vivo. nih.govresearchgate.net BDNF is a crucial neurotrophic factor involved in neuronal survival, growth, and plasticity.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Osavampator, NBI-1065845) | 135422316 |
| Glutamate | 744 |
| AMPA | 220 |
| LY451646 | 10005046 |
| BDNF | 54893793 |
| mTOR | 6425047 |
| p70S6K (RPS6KB1) | 619516 |
| Akt (AKT1) | 65395 |
| ERK (MAPK1) | 56677023 |
| GluA1 (GRIA1) | 157061 |
| GluA2 (GRIA2) | 157062 |
| GluA3 (GRIA3) | 157063 |
| GluA4 (GRIA4) | 157064 |
Data Table: Effects of this compound on Calcium Influx and AMPA-Elicited Currents
| Assay Type | Cell Type | Agonist (if applicable) | This compound EC₅₀ (µM) | Agonistic Effect at 30 µM (% of max AMPA) |
| Ca²⁺ Influx | hGluA1i-expressing CHO cells | Glutamate | 2.2 or 3.3 | - |
| Ca²⁺ Influx | Rat primary hippocampal neurons | AMPA (5 µM) | 0.93 | 4.8 |
| AMPA-Elicited Currents | Rat primary hippocampal neurons | AMPA (1 µM) | 4.4 | 1.7 (vs 100 µM AMPA) |
Note: EC₅₀ values and agonistic effects may vary slightly depending on specific experimental conditions and studies.
Exploration of Neuroimmune Crosstalk Mediated by this compound (Preclinical)
Preclinical studies have delved into how this compound influences the complex interplay between the nervous and immune systems, a relationship increasingly recognized for its role in various physiological and pathological processes.
Investigation of Cytokine and Stress Hormone Modulation
Investigations into the effects of this compound have included examining its impact on the levels of key signaling molecules involved in neuroinflammation and stress responses, such as cytokines and stress hormones.
A preclinical study utilizing a chronic unpredictable mild stress (CUMS) monkey model of depression provided insights into this compound's modulatory effects on neuroimmune markers. The CUMS protocol successfully induced physiological changes in adult cynomolgus monkeys that are considered analogous to those observed in Major Depressive Disorder (MDD) in humans mdpi.comresearchgate.net. Following exposure to chronic stress, plasma analyses in these monkeys indicated elevated levels of cortisol, interleukin-6 (IL-6), and interleukin-8 (IL-8) compared to baseline measurements mdpi.comresearchgate.net. Elevated levels of pro-inflammatory cytokines like IL-6 are also observed in the serum of patients with depression and are associated with somatic symptoms nih.gov. Stress is known to impair the hypothalamic–pituitary–adrenal (HPA) axis, leading to increased cortisol, and can trigger microglial activation, resulting in the release of pro-inflammatory cytokines mdpi.com.
Treatment with this compound in this chronic stress-induced monkey model demonstrated a notable impact on these stress and inflammatory markers. Post-treatment plasma analysis revealed a marked decrease in the levels of both cortisol and IL-6 mdpi.comresearchgate.netresearchgate.net. Furthermore, the study observed an increased expression of Brain-Derived Neurotrophic Factor (BDNF) following this compound administration mdpi.comresearchgate.netresearchgate.net. These findings suggest that the observed alleviation of depression-like behaviors in the non-human primate model after this compound treatment may be linked to its ability to modulate neuroinflammatory signaling and contribute to the restoration of HPA axis homeostasis mdpi.com.
The changes in plasma levels of cortisol and IL-6 in the chronic stress-induced monkey model before and after this compound treatment are summarized in the table below, based on the detailed research findings:
| Marker | Condition | Observation (Relative to Baseline) |
| Cortisol | Post-CUMS (Stressed) | Increased |
| Cortisol | Post-TAK-653 Treatment | Decreased |
| IL-6 | Post-CUMS (Stressed) | Increased |
| IL-6 | Post-TAK-653 Treatment | Decreased |
| IL-8 | Post-CUMS (Stressed) | Increased |
| BDNF | Post-TAK-653 Treatment | Increased Expression |
This preclinical evidence highlights this compound's potential to influence key components of the neuroimmune system and stress response pathways, which are implicated in the pathophysiology of stress-related disorders.
Comparative Preclinical Pharmacology and Mechanistic Insights
Distinction of TAK-653 from Direct AMPA Receptor Agonists and Other AMPAR Potentiators
This compound exhibits a distinct pharmacological profile compared to direct AMPA receptor agonists and certain other AMPAR potentiators, primarily due to its minimal intrinsic agonistic activity and its glutamate-dependent mechanism of action wikipedia.orgresearchgate.netresearchgate.netdrughunter.comresearchgate.net.
Analysis of Differential Agonistic Profiles and Their Implications for Therapeutic Potentiation
Unlike direct AMPAR agonists, which directly activate the receptor regardless of endogenous glutamate (B1630785) levels, this compound potentiates AMPAR signaling in a glutamate-dependent manner wikipedia.orgresearchgate.netwikipedia.org. This means that this compound enhances the effects of endogenous glutamate at the AMPA receptor but does not significantly activate the receptor on its own wikipedia.orgresearchgate.net. This minimal agonistic activity is considered a key characteristic that differentiates this compound from AMPAR potentiators with more prominent agonistic effects, such as LY451646 researchgate.netresearchgate.netnih.gov.
The low agonistic profile of this compound has significant implications for its therapeutic potential and safety margin. AMPAR agonists and potentiators with high intrinsic agonistic activity are associated with a higher risk of inducing seizures and exhibiting bell-shaped dose-response curves, where higher doses can lead to diminished or adverse effects due to receptor overactivation and desensitization mdpi.comresearchgate.netresearchgate.netresearchgate.net. By contrast, this compound's glutamate-dependent potentiation is hypothesized to avoid non-selective activation of resting AMPARs, which may negatively affect synaptic and cognitive functions researchgate.netresearchgate.net. This strictly regulated, agonist-dependent activation is proposed as a key factor underlying this compound's robust synaptic responses and cognitive improvements observed in preclinical models researchgate.netresearchgate.net.
In in vitro studies using rat primary hippocampal neurons, this compound demonstrated minimal activity in the absence of AMPA. However, it effectively augmented AMPA-induced Ca²⁺ influx and AMPA-elicited currents researchgate.netresearchgate.netnih.gov. Compared to LY451646, this compound showed lower agonistic effects in these assays researchgate.netnih.gov.
Comparison of Synaptic Transmission Potentiation Efficiency with Related Compounds
Preclinical studies have compared the efficiency of this compound in potentiating synaptic transmission with that of AMPA (a direct agonist) and other AMPAR potentiators like LY451646. In rat primary hippocampal neurons, this compound enhanced AMPAR-mediated polysynaptic transmission more robustly and efficiently than other AMPA receptor modulators, particularly in the presence of AMPA mdpi.com.
In brain slices, this compound enhanced electrically evoked AMPAR-mediated excitatory postsynaptic potentials (EPSPs) more potently than either AMPA or LY451646 researchgate.netresearchgate.netnih.gov. This suggests that this compound is more effective at enhancing synaptic responses triggered by physiological glutamate release compared to direct agonists or potentiators with significant intrinsic agonism researchgate.netresearchgate.net.
Data comparing the effects of this compound, LY451646, and AMPA on cognitive functions in rats also highlight the differential efficiency and profiles. This compound improved both working memory and recognition memory, while LY451646 only enhanced recognition memory, and AMPA did not improve either in the novel object recognition test researchgate.netresearchgate.netnih.gov.
Table 1: Comparative Effects on Cognitive Function in Rats
| Compound | Working Memory Improvement | Recognition Memory Improvement |
| This compound | Yes | Yes |
| LY451646 | No | Yes |
| AMPA | No | No |
Based on findings from preclinical studies in rats researchgate.netresearchgate.netnih.gov.
Relationship between this compound and NMDA Receptor Antagonists in Preclinical Models
The relationship between this compound, an AMPAR potentiator, and NMDA receptor (NMDAR) antagonists like ketamine has been investigated in preclinical models due to the emerging understanding of AMPAR's role in the rapid antidepressant effects of NMDAR antagonists mdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.net.
Investigation of Shared or Convergent Downstream Pathways
Research suggests that this compound and NMDAR antagonists like ketamine may converge on similar downstream signaling pathways involved in mediating rapid antidepressant effects and synaptic plasticity mdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.net. The leading hypothesis for ketamine's rapid antidepressant action involves its inhibition of NMDARs on GABAergic interneurons, leading to a disinhibition of glutamate release and subsequent activation of AMPARs mdpi.comsemanticscholar.org. This AMPAR activation is thought to be crucial for the downstream effects.
This compound, by directly potentiating AMPARs, also enhances AMPAR-mediated signaling . Studies in primary neuronal cultures have shown that this compound significantly boosts the phosphorylation levels of key proteins in pathways associated with synaptic plasticity and cell survival, including Akt, ERK, mTOR, and p70S6 kinase mdpi.com. This compound also increased brain-derived neurotrophic factor (BDNF) levels in primary cortical neurons under low AMPA concentrations mdpi.com. These pathways (mTOR and BDNF signaling) are also implicated in the rapid antidepressant effects of ketamine mdpi.comresearchgate.netsemanticscholar.orgfrontiersin.orgresearchgate.net.
Preclinical evidence supports the idea that AMPAR-mediated BDNF release and mTOR-related cellular signaling play a pivotal role in the swift antidepressant action of ketamine mdpi.com. Administering an AMPAR agonist prior to ketamine treatment has been shown to raise BDNF and mTOR levels, amplifying ketamine's antidepressant effects mdpi.com. Conversely, pre-treatment with an AMPAR inhibitor significantly lowered BDNF and mTOR levels, negating ketamine's effects mdpi.com. This suggests a convergence where both NMDAR antagonism (indirectly via increased glutamate) and direct AMPAR potentiation (by this compound) can engage these critical downstream pathways.
Evaluation of Differential Preclinical Behavioral Profiles
Preclinical behavioral studies have evaluated the profiles of this compound and contrasted them with those of NMDAR antagonists, particularly concerning antidepressant-like effects and potential psychotomimetic-like behaviors wikipedia.orgmdpi.comfrontiersin.orgnih.gov.
This compound has demonstrated robust antidepressant-like effects in various rodent models, such as the rat Resistant-to-Submissive Behavior Model mdpi.comfrontiersin.orgnih.gov. It has also shown promising effects in a chronic stress-induced monkey model of depression, leading to improvements in motivation, activity, and a decrease in cortisol and IL-6 levels, alongside increased BDNF expression mdpi.com.
A key difference highlighted in preclinical behavioral profiles is the absence of psychotomimetic-like effects with this compound at therapeutic doses, unlike ketamine wikipedia.orgfrontiersin.orgnih.gov. Ketamine is known to induce hyperlocomotor responses in rodents, a behavioral index associated with psychotomimetic side effects in humans wikipedia.orgfrontiersin.orgnih.gov. In contrast, this compound did not induce a hyperlocomotor response in rats wikipedia.orgfrontiersin.orgnih.gov. This suggests a potentially improved safety profile for this compound regarding dissociative or psychotomimetic side effects compared to ketamine frontiersin.org.
Studies in healthy human subjects using transcranial magnetic stimulation (TMS) have also indicated that this compound increases corticospinal excitability, suggesting modulation of glutamatergic synaptic activity, without the pronounced CNS stimulatory properties or dissociative adverse effects associated with ketamine mdpi.comfrontiersin.orgnih.govmdpi.com.
Table 2: Comparison of Preclinical Behavioral Effects
| Compound | Antidepressant-like Effects (Rodents/Monkeys) | Hyperlocomotor Response (Rodents) | Psychotomimetic-like Effects (Humans) |
| This compound | Yes mdpi.comfrontiersin.orgnih.gov | No wikipedia.orgfrontiersin.orgnih.gov | Minimal/None observed frontiersin.org |
| Ketamine | Yes mdpi.comsemanticscholar.org | Yes wikipedia.orgfrontiersin.orgnih.gov | Observed frontiersin.org |
Based on findings from preclinical and early clinical studies wikipedia.orgmdpi.comsemanticscholar.orgfrontiersin.orgnih.gov.
Methodological Approaches in Preclinical Tak 653 Research
In Vitro Cell Culture Models
In vitro studies using cell culture models have been instrumental in elucidating the direct effects of TAK-653 on AMPA receptors and downstream signaling pathways.
Primary neuronal cultures derived from rat cortical and hippocampal tissues have been utilized to assess the impact of this compound on neuronal activity and key molecular pathways. In rat primary hippocampal neurons, this compound showed minimal activity on its own but effectively enhanced AMPAR-mediated polysynaptic transmission in a dose-dependent manner when AMPA was present. mdpi.com this compound robustly increased intracellular Ca²⁺ levels in rat primary hippocampal neurons, but only in the presence of AMPA. nih.gov The EC₅₀ for this effect was reported as 0.93 μM. nih.gov
Furthermore, studies in rat primary cortical neurons have shown that this compound significantly increased the phosphorylation levels of Akt, ERK, mTOR, and p70S6 kinase under low AMPA concentrations. mdpi.com These findings suggest that this compound activates downstream signaling pathways typically engaged by ketamine, which are important for synaptic plasticity and neuronal function. nih.govmdpi.com this compound also significantly increased brain-derived neurotrophic factor (BDNF) protein levels in rat primary cortical neurons. nih.govmdpi.com BDNF is a critical modulator of synaptic plasticity. mdpi.com In rat primary hippocampal neurons, this compound robustly increased BDNF protein levels in the presence of a low concentration of AMPA (1 μM). researchgate.net this compound alone slightly increased BDNF protein levels at 1 μM in these cultures. researchgate.net
Here is a summary of findings in primary neuronal cultures:
| Cell Type | Stimulus | This compound Effect | Key Findings |
| Rat Primary Hippocampal Neurons | AMPA | Enhanced AMPAR-mediated polysynaptic transmission, Increased Ca²⁺ influx (EC₅₀ = 0.93 μM) nih.govmdpi.com | Potentiates agonist-elicited AMPA-R function with low agonistic effect. researchgate.net |
| Rat Primary Cortical Neurons | Low AMPA | Increased phosphorylation of Akt, ERK, mTOR, p70S6 kinase mdpi.com | Activates downstream signaling pathways linked to ketamine's effects. nih.govmdpi.com |
| Rat Primary Cortical Neurons | - | Increased BDNF protein levels nih.govmdpi.com | Supports neuroplasticity. nih.govmdpi.com |
| Rat Primary Hippocampal Neurons | AMPA (1 μM) | Robustly increased BDNF protein levels researchgate.net | Stimulates BDNF production through agonist-dependent AMPA-R activation in vitro. researchgate.net |
Recombinant cell lines expressing specific AMPA receptor subunits have been used to investigate the selective binding and activation properties of this compound. This compound has been shown to selectively bind to AMPA receptors in a glutamate-dependent manner. invivochem.commedchemexpress.com Studies using hGluA1i-expressing CHO cells demonstrated that this compound induces Ca²⁺ influx in a glutamate-dependent manner. researchgate.netnih.govinvivochem.commedchemexpress.commedkoo.com This effect is achieved through structural interference at Ser743 in the GluA1 subunit. researchgate.netmedkoo.com The EC₅₀ for inducing Ca²⁺ influx in hGluA1i CHO cells was reported as 3.3 μM. invivochem.commedchemexpress.com
Primary Cortical and Hippocampal Neuronal Cultures
In Vivo Animal Models and Behavioral Assays
In vivo studies using animal models have been crucial for evaluating the behavioral and physiological effects of this compound, particularly in the context of depression and cognitive function.
Rodent models are widely used to study depressive-like behaviors and evaluate potential antidepressant treatments. The reduction of submissive behavior model (RSBM) in rats is one such model where this compound has been tested. nih.govmedchemexpress.com Subchronic administration of this compound for 6 or 7 days produced significant antidepressant-like effects in the rat RSBM. nih.govresearchgate.netmdpi.com This effect was observed irrespective of circulating drug levels or behaviors typically associated with ketamine-induced psychotomimetic effects. researchgate.netmdpi.com
Studies have shown that the antidepressant-like effect of ketamine in the RSBM model is blocked by pretreatment with the AMPA receptor antagonist NBQX, highlighting the essential role of AMPA receptor activation in ketamine's antidepressant-like effects. nih.gov Consistent with this, this compound, an AMPA receptor potentiator, also demonstrated antidepressant-like effects in this model. nih.gov
Non-human primate models, which can more closely mirror human physiology and behavior compared to rodents, have also been employed to assess this compound's effects on stress-induced behavioral changes. A chronic unpredictable mild stress protocol was implemented in monkeys to create a model of depression. mdpi.comresearchgate.net Following stress exposure, these monkeys exhibited behaviors indicative of depression, including reduced motivation for food, increased huddling, diminished movement, and a tendency to remain in the lower parts of their enclosure. mdpi.comresearchgate.net They also showed heightened anxiety. researchgate.net Plasma analysis in stressed monkeys revealed elevated levels of cortisol, IL-6, and IL-8. mdpi.comresearchgate.net
Treatment with this compound for two weeks resulted in significant improvements in these stress-induced behaviors. mdpi.comresearchgate.net Monkeys showed enhanced motivation for food, less huddling, greater activity, and spent more time in the upper areas of their enclosure. mdpi.comresearchgate.net Plasma analysis also indicated a marked decrease in cortisol and IL-6 levels, along with increased expression of BDNF after this compound treatment. mdpi.comresearchgate.net These findings suggest that this compound effectively alleviates depression-like behaviors in nonhuman primate models. mdpi.comresearchgate.net
Here is a summary of behavioral changes observed in the chronic stress-induced monkey model:
| Behavior | Before this compound Treatment (Post-Stress) | After this compound Treatment |
| Motivation for food | Reduced | Enhanced |
| Huddling | Increased | Less |
| Movement | Diminished | Greater activity |
| Time in lower enclosure levels | Increased tendency | Move towards upper areas |
| Anxiety | Heightened | - |
| Plasma Marker | Before this compound Treatment (Post-Stress) | After this compound Treatment |
| Cortisol | Higher levels | Marked decrease |
| IL-6 | Higher levels | Marked decrease |
| IL-8 | Higher levels | - |
| BDNF | - | Increased expression |
This compound's potential to improve cognitive function has been evaluated using various animal models and behavioral assays, including the radial arm maze and delayed match-to-sample tasks.
The radial arm maze (RAM) task has been used to assess working memory in rats, particularly in models of cognitive deficit. nih.govumbrellalabs.is In rats with working memory deficits induced by MK-801, an NMDA receptor antagonist, this compound significantly ameliorated these deficits. nih.govumbrellalabs.isumbrellalabs.is This suggests that this compound may enhance working memory performance in conditions of hypoglutamatergic function. nih.govumbrellalabs.is In the RAM test, this compound improved working memory, whereas other compounds like LY451646 and AMPA did not show such improvement. nih.gov Preclinical data indicates that this compound led to a 22% error reduction in the radial arm maze, suggesting cognitive enhancement.
The delayed match-to-sample (DMTS) paradigm has been used in monkeys to assess working memory. mdpi.com this compound has been shown to improve accuracy in monkeys utilizing the delayed match-to-sample paradigm, particularly over a 16-second delay interval. mdpi.cominvivochem.commedchemexpress.comumbrellalabs.is This improvement in accuracy was observed after administration of this compound. umbrellalabs.is Studies in primates have shown that this compound improved DMTS accuracy by 16%.
Furthermore, this compound has been shown to enhance visual learning and memory in normal rats, improving the novelty discrimination index (NDI). invivochem.commedchemexpress.com It also improved sustained attention in underperforming rats in a five-choice serial reaction time task. researchgate.netmdpi.com
Here is a summary of findings in cognitive impairment models:
| Model/Task | Species | Cognitive Domain Assessed | Key Findings |
| Radial Arm Maze (MK-801 induced deficit) | Rat | Working Memory | Significantly ameliorated deficits. nih.govumbrellalabs.isumbrellalabs.is Improved working memory. nih.gov |
| Delayed Match-to-Sample | Monkey | Working Memory | Improved accuracy, especially at longer delays. mdpi.cominvivochem.commedchemexpress.comumbrellalabs.is |
| Novel Object Recognition | Rat | Visual Learning & Memory | Improved novelty discrimination index. invivochem.commedchemexpress.com |
| Five-Choice Serial Reaction Time Task | Rat | Sustained Attention | Increased correct responses and decreased omissions in poor performers. researchgate.netmdpi.cominvivochem.commedchemexpress.com |
Models of Neurodevelopmental Disorder Phenotypes (e.g., Poly-I:C Mice)
Animal models are instrumental in evaluating the potential of this compound to address phenotypes associated with neurodevelopmental disorders. The polyinosinic:polycytidylic acid (poly-I:C) mouse model is one such example, utilized to mimic aspects of developmental immune activation linked to conditions like schizophrenia and autism spectrum disorder researchgate.netnih.govfrontiersin.org.
In the poly-I:C mouse model, prenatal exposure to poly-I:C induces sustained dysregulation of gene expression in the brain and results in social and cognitive deficits in the offspring, mirroring some characteristics of neurodevelopmental disorders nii.ac.jp. Studies using this model have investigated the effects of this compound on social behavior. For instance, a three-chamber social sniff test with poly-I:C mice revealed that this compound could ameliorate social deficits researchgate.netnih.gov. Specifically, the sniffing index, which was significantly decreased in vehicle-treated poly-I:C mice compared to control mice, was significantly improved by oral administration of this compound at a dose of 0.3 mg/kg nih.gov. This suggests that this compound may have the potential to ameliorate abnormal social interaction in models of neurodevelopmental disorders nih.gov.
Biochemical and Molecular Techniques
Biochemical and molecular techniques are employed to investigate the effects of this compound on cellular signaling pathways and gene expression, providing insights into its mechanism of action at a finer level.
Western Blotting for Protein Phosphorylation Analysis
Western blotting is a widely used technique for the detection and quantification of specific proteins in a sample, as well as for analyzing their post-translational modifications, such as phosphorylation biomolther.orgoncotarget.combiorxiv.org. Analysis of protein phosphorylation is particularly relevant for understanding signaling cascades activated by drug candidates.
In the context of this compound research, Western blotting has been used to examine the phosphorylation levels of key proteins involved in neuronal signaling and plasticity. Studies have shown that in rat primary cortical neurons, this compound significantly increased the phosphorylated and activated forms of mTOR and p70S6 kinase, along with their upstream regulators Akt and extracellular signal-regulated kinase (ERK) nih.gov. This indicates that this compound, as an AMPA receptor potentiator, can activate intracellular signaling pathways known to be involved in synaptic function and potentially antidepressant effects nih.gov.
Enzyme-Linked Immunosorbent Assays (ELISA) for Protein Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique used to detect and quantify soluble substances such as peptides, proteins, antibodies, and hormones novusbio.comamegroups.orgrndsystems.com. ELISA is valuable for measuring the total amount of specific proteins in biological samples.
In preclinical this compound studies, ELISA has been utilized to quantify protein levels, including neurotrophic factors. For instance, studies in rat primary cortical neurons have shown that this compound significantly increased brain-derived neurotrophic factor (BDNF) protein levels, as measured by ELISA nih.gov. BDNF is a key protein involved in neuronal survival, growth, and plasticity, and its increase is often associated with antidepressant effects nih.gov. ELISA can also be used to measure levels of inflammatory cytokines, which are relevant in models involving neuroinflammation semanticscholar.org.
Electrophysiological Recording Techniques
Electrophysiological techniques are essential for directly assessing the impact of this compound on neuronal electrical activity and synaptic transmission.
Patch-Clamp Electrophysiology in Neuronal Cultures
Patch-clamp electrophysiology is a technique that allows researchers to measure the electrical currents across the cell membrane of individual neurons or to record the activity of single ion channels frontiersin.orgnih.gov. This provides detailed information about how a compound affects the function of ion channels and receptors, such as AMPA receptors.
Studies using patch-clamp electrophysiology in neuronal cultures have been crucial in characterizing the activity of this compound. These studies have shown that in primary neurons, this compound augmented AMPA-induced Ca²⁺ influx and AMPA-elicited currents via physiological AMPA receptors with little agonistic effects researchgate.netnih.govresearchgate.net. This highlights this compound's profile as a PAM, potentiating the receptor's activity in the presence of its endogenous agonist, glutamate (B1630785), rather than directly activating the receptor itself researchgate.netnih.gov. Furthermore, patch-clamp recordings in brain slices have indicated that this compound enhanced electrically evoked AMPA-R-mediated excitatory postsynaptic potentials (EPSPs) more potently than AMPA (agonist) or other AMPA-R potentiators with more prominent agonistic effects researchgate.netnih.govresearchgate.net. This suggests that this compound's mechanism of action involves facilitating the response to physiologically released glutamate, which is considered key for enhancing synaptic and cognitive functions researchgate.netnih.gov.
Extracellular Field Potential Recordings in Brain Slices
Extracellular field potential recordings in brain slices are a valuable in vitro technique used to assess synaptic transmission and plasticity. This method allows researchers to measure the collective electrical activity of a population of neurons in response to stimulation, providing insights into excitatory postsynaptic potentials (EPSPs) and other synaptic events.
Studies utilizing this technique have demonstrated that this compound enhances electrically evoked AMPA receptor-mediated EPSPs in brain slices. This potentiation was observed to be more potent compared to direct AMPA agonists or other AMPA receptor potentiators like LY451646. nih.govresearchgate.net Furthermore, research in rat primary hippocampal neurons indicated that this compound enhanced AMPAR-mediated polysynaptic transmission. mdpi.com These findings suggest that this compound effectively modulates synaptic function by augmenting the activity of AMPA receptors in a physiological context.
Translational Biomarkers in Preclinical Systems
Translational biomarkers are measures that can be assessed in both preclinical models and humans, facilitating the bridging of findings between different species. The use of such biomarkers is essential for predicting clinical responses and optimizing dosing strategies based on preclinical data.
Transcranial Magnetic Stimulation (TMS)-Evoked Responses in Rodents
Transcranial Magnetic Stimulation (TMS) is a non-invasive neurostimulation technique that can be adapted for use in preclinical rodent models. When combined with techniques like mechanomyography (MMG), TMS can assess cortical excitability by measuring the motor response evoked by magnetic stimulation of the motor cortex. This approach serves as a translational biomarker for evaluating compounds that influence neuronal excitability, particularly those targeting glutamatergic systems.
Preclinical studies in rats have shown that this compound increases TMS-evoked mechanomyographic (MMG) responses. umbrellalabs.isresearchgate.net This effect was observed across a dose range of 0.1–50 mg/kg. umbrellalabs.is The increase in MMG amplitude is indicative of enhanced cortical excitability mediated by AMPA receptors. umbrellalabs.isresearchgate.net While some reports indicate a dose-dependent increase in TMS-evoked mechanomyographic responses with an r² value of 0.89 researchgate.net, a graphical representation in one study showed increased MMG amplitude across several doses (0.1-50 mg/kg) but noted that a clear dose-response effect was not observed in that specific graph. researchgate.net The most effective dose in terms of brain concentration was reported as 50 mg/kg. umbrellalabs.is
The following table summarizes findings related to the effect of this compound on TMS-evoked responses in rats:
| Method | Species | Finding | Notes | Source |
| TMS-evoked mechanomyographic responses | Rat | Increased responses dose-dependently (r²=0.89) | Observed across 0.1–50 mg/kg range. umbrellalabs.is | researchgate.net |
| TMS-evoked mechanomyographic responses | Rat | Increased MMG amplitude, indicative of increased cortical excitability. | Effect observed across several doses, though a clear dose-response in one graph was not noted. researchgate.net | umbrellalabs.isresearchgate.net |
These preclinical findings using TMS-evoked responses in rodents provide translational evidence that this compound enhances cortical excitability, a key functional outcome of its positive allosteric modulation of AMPA receptors.
Future Directions and Unanswered Questions in Preclinical Tak 653 Research
Investigation of Long-Term Effects on Synaptic Plasticity and Circuitry Remodeling
While acute and subchronic administration of TAK-653 has shown effects on signaling pathways related to synaptic plasticity, such as increased BDNF levels and activation of mTOR/p70S6 kinase pathways, the long-term consequences of chronic this compound administration on synaptic plasticity and neural circuitry remodeling remain an important area for future preclinical research. umbrellalabs.isnih.govsemanticscholar.org Understanding how sustained AMPA receptor potentiation influences the formation, maintenance, and elimination of synapses over extended periods is crucial. This could involve examining structural changes in dendritic spines and neuronal morphology, as well as functional alterations in synaptic transmission and network activity in various brain regions relevant to the disorders this compound is being investigated for. Studies assessing the persistence of behavioral changes after cessation of chronic treatment would also provide insights into the durability of any induced plasticity.
Exploration of this compound's Efficacy in Diverse Preclinical Models of Neuropsychiatric and Neurological Disorders
Preclinical studies have demonstrated this compound's efficacy in models of depression and cognitive deficits. umbrellalabs.isumbrellalabs.ismdpi.cominvivochem.comresearchgate.net For instance, it has shown antidepressant-like effects in the rat reduction of submissive behavior model and improved sustained attention in underperforming rats. frontiersin.orgnih.govmdpi.comresearchgate.net In monkeys, this compound enhanced working memory. caymanchem.cominvivochem.comresearchgate.net It also ameliorated social interaction deficits in a poly-I:C mouse model of schizophrenia. researchgate.net However, the potential of this compound in a wider range of neuropsychiatric and neurological conditions characterized by glutamatergic dysfunction needs further exploration. This includes investigating its effects in preclinical models of anxiety disorders, post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), and neurodegenerative diseases like Alzheimer's and Parkinson's, where synaptic dysfunction is implicated. mdpi.comresearchgate.net While preclinical data suggest potential in Alzheimer's and Parkinson's models by increasing proteins critical for synaptic integrity and improving cognitive performance in primates, direct studies on tau or α-synuclein pathology are needed.
Preclinical Efficacy of this compound in Select Models:
| Disorder/Domain | Preclinical Model | Key Finding | Reference |
| Major Depressive Disorder | Rat Reduction of Submissive Behavior | Antidepressant-like effect | frontiersin.orgnih.govmdpi.comresearchgate.net |
| Cognitive Enhancement | Rat 5-choice serial reaction time task | Improved sustained attention in poor performers | mdpi.comresearchgate.net |
| Cognitive Enhancement | Monkey Delayed Match-to-Sample (DMTS) | Enhanced working memory accuracy | caymanchem.cominvivochem.comresearchgate.net |
| Schizophrenia | Poly-I:C mouse model | Ameliorated social interaction deficits | researchgate.net |
| Cognitive Enhancement | Rat Novel Object Recognition (NOR) | Improved recognition memory (NDI increase) | nih.gov |
| Cognitive Enhancement | Rat Radial Arm Maze | Ameliorated MK-801-induced working memory deficits / 22% error reduction | caymanchem.com |
| Alzheimer's Disease | Rodent cortex | Increased PSD-95 and synaptophysin expression (synaptic integrity markers) |
Detailed Analysis of Receptor Subunit Specificity and Allosteric Binding Sites
This compound is described as a selective positive allosteric modulator of the AMPA receptor. wikipedia.orgumbrellalabs.isumbrellalabs.iscaymanchem.com AMPA receptors are composed of different subunits (GluA1-GluA4), and the subunit composition influences receptor properties and localization. A more detailed analysis of this compound's affinity and efficacy at AMPA receptors composed of different subunit combinations is needed to fully understand its selectivity profile. researchgate.net Furthermore, precisely mapping the allosteric binding site(s) of this compound on the AMPA receptor complex at a high resolution would provide valuable structural insights into its mechanism of potentiation. nih.govmdpi.commdpi.com This could involve advanced techniques like cryo-EM or X-ray crystallography of the AMPA receptor in complex with this compound. Understanding the interaction at the molecular level could inform the development of even more targeted and effective AMPA receptor modulators in the future. Research suggests this compound potentiates glutamate-induced calcium influx through structural interference at Ser743 in GluA1. nih.gov
Discovery of Novel Preclinical Biomarkers for this compound's Pharmacological Activity
Identifying robust preclinical biomarkers for this compound's pharmacological activity is essential for translational research and future clinical trial design. While studies have shown that this compound increases BDNF levels and activates downstream signaling pathways like mTOR, exploring additional biomarkers that are directly reflective of its AMPA receptor potentiation and subsequent neurobiological effects would be beneficial. umbrellalabs.isnih.govnih.govsemanticscholar.org This could include electrophysiological markers of synaptic function, such as changes in excitatory postsynaptic potentials (EPSPs), or imaging markers reflecting alterations in glutamate (B1630785) neurotransmission or synaptic density. caymanchem.comnih.gov Biomarkers indicative of changes in neural network activity or connectivity could also provide valuable insights into the compound's impact on brain circuitry. Transcranial magnetic stimulation (TMS) measures have shown promise as translational biomarkers, with this compound increasing motor-evoked potential (MEP) amplitudes in humans and TMS-evoked mechanomyographic responses in rats, correlating with enhanced cortical excitability. umbrellalabs.isfrontiersin.orgresearchgate.netnih.gov
Preclinical Biomarkers Explored for this compound:
| Biomarker | Measurement | Finding | Reference |
| Brain-Derived Neurotrophic Factor (BDNF) | Protein levels (rat cortical neurons) | Increased BDNF levels (2.8-fold increase) | |
| BDNF mRNA levels | mRNA levels (mouse hippocampus) | Significantly increased with AMPA co-administration | nih.gov |
| mTOR/p70S6 kinase signaling pathway | Phosphorylation levels (rat primary neurons) | Activation of downstream signaling pathways | umbrellalabs.isnih.govsemanticscholar.org |
| Akt and ERK | Phosphorylation levels (rat primary neurons) | Activation of upstream regulators | nih.govsemanticscholar.org |
| Synaptic proteins (PSD-95, synaptophysin) | Expression levels (rodent cortex) | Increased expression (1.7-fold increase) | |
| AMPA receptor-mediated EPSPs | Electrophysiology (hippocampal slices) | Augmented AMPA-induced Ca2+ influx and currents, enhanced electrically evoked EPSPs more potently than AMPA or LY451646 | caymanchem.comnih.gov |
| Corticospinal excitability (TMS-evoked MEPs) | Electromyography (rats and humans) | Increased MEP amplitudes/mechanomyographic responses | umbrellalabs.isfrontiersin.orgresearchgate.netnih.gov |
Potential for Combination Approaches in Preclinical Disease Models
Given the complex pathophysiology of many neuropsychiatric and neurological disorders, exploring the potential for combining this compound with other therapeutic agents in preclinical models is a logical next step. This could involve combinations with existing treatments, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) for depression, or with novel investigational compounds targeting different pathways. Preclinical data suggest potential synergistic effects, such as enhanced BDNF upregulation when combined with SSRIs. Combinations with NMDA receptor antagonists like ketamine could also be explored to investigate the possibility of sustaining rapid antidepressant effects while potentially mitigating dissociative side effects associated with ketamine. Rigorous preclinical studies are needed to evaluate the efficacy, pharmacokinetics, and potential for synergistic or additive effects of such combination therapies.
Q & A
Basic: What is the molecular mechanism of TAK-653, and how does it modulate AMPA receptor activity?
This compound acts as a selective positive allosteric modulator (PAM) of AMPA receptors (AMPARs), enhancing agonist-dependent receptor activation without intrinsic agonist activity. Preclinical studies demonstrate that this compound potentiates AMPAR currents in a glutamate concentration-dependent manner, leading to increased synaptic plasticity and neurotrophic signaling. For example, in vitro experiments show dose-dependent upregulation of BDNF levels (peaking at 1 μM this compound) and BDNF mRNA expression (up to 30 mg/kg in rats), suggesting AMPAR-mediated enhancement of neurotrophic pathways . This mechanism aligns with its observed antidepressant-like effects in rodent models.
Basic: What preclinical models are used to evaluate this compound's efficacy in cognitive and depressive behaviors?
Key preclinical models include:
- Novel Object Recognition (NOR) : this compound (0.03–0.1 mg/kg) increased time spent with novel objects, indicating improved cognitive memory .
- Submissive Behavior Model : Reduced submissive behavior in socially stressed rats at 0.1 mg/kg, reflecting antidepressant-like activity .
- BDNF Modulation : Dose-dependent increases in BDNF protein (ELISA) and mRNA (qPCR) in hippocampal tissues, validated across multiple AMPAR agonist concentrations .
Methodologically, these studies employ oral or intravenous dosing, with endpoints measured via behavioral assays and molecular profiling .
Basic: What are the critical pharmacokinetic (PK) parameters of this compound in animal and human studies?
This compound exhibits species-dependent PK profiles:
- Rats : Rapid absorption (Tmax ~2 hours), oral bioavailability (29.3%), and half-life (t1/2z) of 1.7 hours (IV) .
- Monkeys : Longer t1/2z (9.6 hours IV), higher bioavailability (65.4%) .
- Humans : Predicted t1/2z of 10–26 hours based on allometric scaling, with linear PK observed in Phase I trials up to 6 mg. Key parameters include Cmax (peak plasma concentration) and AUC (area under the curve), critical for dose optimization .
Advanced: How do researchers reconcile discrepancies between this compound's in vitro potency and in vivo efficacy?
While in vitro studies show AMPAR potentiation at nanomolar concentrations, in vivo efficacy requires higher doses (e.g., 0.1 mg/kg in rats). This discrepancy may arise from:
- Blood-Brain Barrier Penetration : Lower CNS bioavailability than in vitro systems.
- Exposure-Response Thresholds : Human TMS data revealed corticospinal excitability increases required plasma concentrations ≥5.74 ng/mL, yet higher doses (6 mg) showed no linear exposure-response beyond this threshold .
- Species Differences : Allometric scaling from rodents to humans overestimates efficacy, necessitating clinical PK validation .
Methodologically, bridging studies using translational biomarkers (e.g., TMS-measured motor-evoked potentials) help align preclinical and clinical data .
Advanced: What methodological approaches are used to optimize this compound dosing in early-phase trials?
Phase I trials (NCT02561156) employed:
- Dose Escalation : Sequential cohorts with ≤3-fold Cmax/AUC increments, guided by safety and PK data from nonclinical models .
- Food Effect Analysis : Paired t-tests comparing fasted vs. fed AUC/Cmax in selected cohorts .
- Safety Margins : Doses capped at 1/20th of monkey NOAEL (no observed adverse effect level) to ensure tolerability .
These strategies balance efficacy prediction (e.g., rat MED of 0.1 mg/kg) with human safety, prioritizing exposure parameters over direct dose translation .
Advanced: How are biomarkers like BDNF and cortical excitability used to assess this compound's clinical efficacy?
- BDNF Quantification : ELISA assays in preclinical studies and mRNA analysis via qPCR correlate with synaptic plasticity improvements .
- Transcranial Magnetic Stimulation (TMS) : In humans, this compound (6 mg) significantly increased motor-evoked potential (MEP) amplitude (1230.41 µV at 2.5 hours vs. placebo 759.71 µV), serving as a translational biomarker for AMPAR-mediated cortical excitability .
These biomarkers are integrated into adaptive trial designs to validate target engagement and dose-response relationships .
Advanced: What statistical methods address data variability in this compound's cognitive outcomes?
- Mixed-Effects Models : Used in Phase I NeuroCart tests to analyze covariance in cognitive endpoints (e.g., Stroop task performance) while adjusting for baseline variability .
- Power Analysis : Dose proportionality of AUC/Cmax tested via log-transformed linear regression to ensure PK linearity across cohorts .
Such methods mitigate intersubject variability, particularly in small cohorts (n=24 in crossover studies) .
Advanced: How do safety and tolerability findings from Phase I trials inform later-stage research?
Phase I data (NCT02561156) revealed:
- Adverse Events (AEs) : Mild-to-moderate intensity, no serious AEs, supporting further development .
- Cmax-Driven Toxicity : Monkey studies linked early AEs (e.g., transient CNS effects) to peak concentrations, guiding human dosing intervals .
These findings justify advancing to Phase II trials for treatment-resistant depression, with continued PK/PD monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
